

Fluorescein-PEG2-Azide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fluorescein-PEG2-Azide*

Cat. No.: *B607472*

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This technical guide provides an in-depth overview of **Fluorescein-PEG2-Azide**, a key reagent for researchers, scientists, and professionals in drug development. It details the molecule's properties, its application in bioorthogonal chemistry, and provides a comprehensive experimental protocol for its use in labeling biomolecules.

Core Molecular Attributes

Fluorescein-PEG2-Azide is a versatile chemical tool characterized by its fluorescent fluorescein core, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group. This combination of features makes it highly valuable for a range of biological applications, particularly in "click chemistry" for the labeling and detection of biomolecules.

Below is a summary of its key quantitative data:

Property	Value	References
Chemical Formula	C27H25N5O7S	[1][2][3][4]
Molecular Weight	~563.6 g/mol	[1][2][3][4]
CAS Number	1146195-72-3	[1][2][3][4]
Excitation Maximum (λ_{ex})	~494 nm	[1][3]
Emission Maximum (λ_{em})	~517 nm	[1][3]
Purity	≥95%	[2][4]
Solubility	Soluble in DMSO, DMF, DCM	[1][3]
Storage Conditions	-20°C, protect from light	[2][3]

Principle of Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Fluorescein-PEG2-Azide is primarily utilized in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the specific and efficient covalent labeling of biomolecules that have been modified to contain an alkyne group.[5] The azide group of **Fluorescein-PEG2-Azide** reacts with the terminal alkyne on the target biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[2][6] The hydrophilic PEG spacer enhances solubility in aqueous media and minimizes steric hindrance during the conjugation process.[3][7]

Experimental Protocol: Labeling of Alkyne-Modified Biomolecules

This protocol provides a general methodology for the labeling of alkyne-modified biomolecules, such as proteins or nucleic acids, with **Fluorescein-PEG2-Azide**.

Materials:

- Alkyne-modified biomolecule

- **Fluorescein-PEG2-Azide**
- Dimethylsulfoxide (DMSO)
- Triethylammonium acetate buffer (2 M, pH 7.0)
- Ascorbic acid (50 mM in water, freshly prepared)
- Copper(II) sulfate (CuSO_4)
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Deionized water
- Inert gas (e.g., argon or nitrogen)
- Acetone or ethanol for precipitation
- Purification system (e.g., RP-HPLC or PAGE)

Procedure:

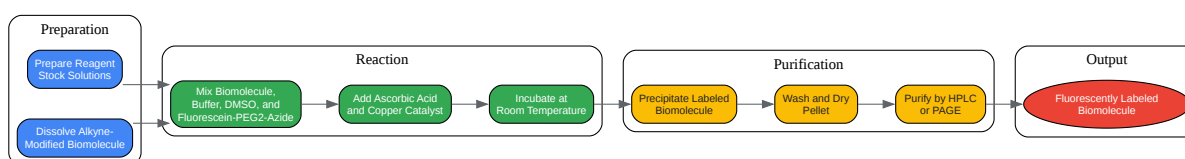
- Preparation of Stock Solutions:
 - Dissolve **Fluorescein-PEG2-Azide** in DMSO to a stock concentration of 10 mM.
 - Prepare a 50 mM stock solution of ascorbic acid in deionized water. This solution should be made fresh for each experiment.
 - Prepare a 10 mM stock solution of the copper(II)-TBTA complex in 55% DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in water.
 - Add 2 M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.
 - Add DMSO to a final concentration of 50% (v/v) and vortex to mix.

- Add the 10 mM **Fluorescein-PEG2-Azide** stock solution to the reaction mixture. The final concentration of the azide should be in a 1.5 to 10-fold molar excess to the alkyne-modified biomolecule. Vortex to mix.
- Initiation of the Click Reaction:
 - Add the freshly prepared 50 mM ascorbic acid stock solution to the reaction mixture to a final concentration of 0.5 mM. Vortex briefly.
 - Degas the solution by bubbling with an inert gas (argon or nitrogen) for 30 seconds to remove oxygen, which can interfere with the copper(I) catalyst.
 - Add the 10 mM copper(II)-TBTA stock solution to the reaction mixture to a final concentration of 0.5 mM.
 - Flush the headspace of the tube with the inert gas and cap it tightly.
- Incubation:
 - Vortex the reaction mixture thoroughly.
 - Incubate the reaction at room temperature overnight. If precipitation is observed, the mixture can be heated to 80°C for 3 minutes and vortexed to redissolve the precipitate.
- Purification of the Labeled Biomolecule:
 - Precipitate the labeled biomolecule by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA and proteins).
 - Incubate at -20°C for 20 minutes.
 - Centrifuge at 10,000 rpm for 10 minutes to pellet the labeled biomolecule.
 - Carefully discard the supernatant.
 - Wash the pellet with cold acetone or ethanol, and centrifuge again.
 - Discard the supernatant and allow the pellet to air dry.

- Further purify the labeled biomolecule using an appropriate method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the labeling of an alkyne-modified biomolecule with **Fluorescein-PEG2-Azide** using the CuAAC reaction.



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Caption: Workflow for labeling alkyne-modified biomolecules.

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